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Compound of Interest

Compound Name: R121919 hydrochloride

Cat. No.: B1678691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for R121919
hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor

antagonist. The information presented herein is compiled from the seminal work published in

the Journal of Medicinal Chemistry (2004, 47, 4787-4798), offering a detailed protocol for the

preparation of this compound for research and development purposes.

Core Synthesis Strategy
The synthesis of R121919 hydrochloride is achieved through a convergent approach,

involving the preparation of two key intermediates: a substituted pyrazolo[1,5-a]pyrimidine core

and a functionalized pyridine moiety. These intermediates are subsequently coupled via a Stille

reaction, followed by conversion to the final hydrochloride salt.
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5-Amino-3-methylpyrazole

Ethyl acetoacetate

POCl3

Dipropylamine

NIS

5-Bromo-2-(dimethylamino)-4-methylpyridine 2-(Dimethylamino)-4-methyl-5-(tributylstannyl)pyridine
(Intermediate 2)

 1. + G, THF, -78 °C
 2. + H

n-BuLi

Tributyltin chloride

Pd(PPh3)4

HCl in Et2O

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine + C, reflux 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine + D, EtOH, reflux 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
(Intermediate 1)

 + E, CH2Cl2, rt R121919 (Free Base) + Int5, I, Toluene, reflux R121919 Hydrochloride + J

Click to download full resolution via product page

Caption: Overall synthesis pathway of R121919 hydrochloride.
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Experimental Protocols
Part 1: Synthesis of Intermediate 1: 3-Iodo-2,5-dimethyl-
N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
The synthesis of the pyrazolo[1,5-a]pyrimidine core is a multi-step process starting from

commercially available reagents.

Step 1.1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Reaction: 5-Amino-3-methylpyrazole is condensed with ethyl acetoacetate.

Protocol: A solution of 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in

ethanol is treated with sodium ethoxide (1.1 eq). The mixture is heated at reflux for 16 hours.

After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in

water. The solution is acidified with acetic acid to precipitate the product, which is then

collected by filtration, washed with water, and dried.

Step 1.2: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Reaction: The hydroxyl group of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced

with chlorine.

Protocol: A mixture of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus

oxychloride (excess) is heated at reflux for 4 hours. The excess phosphorus oxychloride is

removed by distillation under reduced pressure. The residue is carefully poured onto ice and

neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is

collected by filtration, washed with water, and dried.

Step 1.3: Synthesis of 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Reaction: The chloro group is displaced by dipropylamine.

Protocol: A solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and

dipropylamine (2.0 eq) in ethanol is heated at reflux for 12 hours. The solvent is evaporated,

and the residue is partitioned between ethyl acetate and water. The organic layer is washed
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with brine, dried over sodium sulfate, and concentrated to give the crude product, which is

purified by column chromatography.

Step 1.4: Synthesis of 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

(Intermediate 1)

Reaction: Iodination of the pyrazolo[1,5-a]pyrimidine core.

Protocol: To a solution of 2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq)

in dichloromethane at room temperature, N-iodosuccinimide (1.1 eq) is added. The reaction

mixture is stirred at room temperature for 2 hours. The mixture is then washed with a

saturated sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated.

The crude product is purified by column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Material

Reagents Solvent Time (h)
Temperat
ure

Yield (%)

1.1

5-Amino-3-

methylpyra

zole

Ethyl

acetoaceta

te, Sodium

ethoxide

Ethanol 16 Reflux 85

1.2

2,5-

Dimethylpy

razolo[1,5-

a]pyrimidin

-7(4H)-one

Phosphoru

s

oxychloride

Neat 4 Reflux 92

1.3

7-Chloro-

2,5-

dimethylpyr

azolo[1,5-

a]pyrimidin

e

Dipropylam

ine
Ethanol 12 Reflux 78

1.4

2,5-

Dimethyl-

N,N-

dipropylpyr

azolo[1,5-

a]pyrimidin

-7-amine

N-

Iodosuccini

mide

Dichlorome

thane
2 rt 95

Table 1: Quantitative data for the synthesis of Intermediate 1.

Part 2: Synthesis of Intermediate 2: 2-(Dimethylamino)-4-
methyl-5-(tributylstannyl)pyridine
This intermediate is prepared from 5-bromo-2-(dimethylamino)-4-methylpyridine.

Reaction: Halogen-metal exchange followed by stannylation.
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Protocol: To a solution of 5-bromo-2-(dimethylamino)-4-methylpyridine (1.0 eq) in anhydrous

tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, as a

solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after

which tributyltin chloride (1.2 eq) is added. The reaction is allowed to warm to room

temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated

ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over

sodium sulfate and concentrated. The crude product is purified by distillation under reduced

pressure.

Starting
Material

Reagents Solvent Time (h)
Temperatur
e (°C)

Yield (%)

5-Bromo-2-

(dimethylami

no)-4-

methylpyridin

e

n-

Butyllithium,

Tributyltin

chloride

Tetrahydrofur

an
3 -78 to rt 88

Table 2: Quantitative data for the synthesis of Intermediate 2.

Part 3: Final Coupling and Salt Formation
Step 3.1: Synthesis of 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-

dipropylpyrazolo[1,5-a]pyrimidin-7-amine (R121919, Free Base)

Reaction: Stille coupling of Intermediate 1 and Intermediate 2.

Protocol: A mixture of 3-iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

(Intermediate 1, 1.0 eq), 2-(dimethylamino)-4-methyl-5-(tributylstannyl)pyridine (Intermediate

2, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in toluene is heated at

reflux under a nitrogen atmosphere for 18 hours. The solvent is removed under reduced

pressure, and the residue is purified by column chromatography to yield the free base of

R121919.

Step 3.2: Synthesis of R121919 Hydrochloride

Reaction: Conversion of the free base to its hydrochloride salt.
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Protocol: The purified free base of R121919 is dissolved in diethyl ether, and a solution of

hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring. The resulting

precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to

afford R121919 hydrochloride as a solid.

Starting
Material

Reagents Solvent Time (h)
Temperatur
e

Yield (%)

Intermediate

1 and

Intermediate

2

Tetrakis(triph

enylphosphin

e)palladium(0

)

Toluene 18 Reflux 75

R121919

(Free Base)

Hydrogen

chloride in

diethyl ether

Diethyl ether 1 rt 98

Table 3: Quantitative data for the final coupling and salt formation.

Experimental Workflow
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Caption: High-level experimental workflow for R121919 HCl synthesis.
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This guide provides a detailed, step-by-step methodology for the synthesis of R121919
hydrochloride, intended to be a valuable resource for the scientific community. Researchers

should adhere to all standard laboratory safety procedures when carrying out these protocols.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
R121919 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678691#r121919-hydrochloride-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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